molecular formula C17H22BNO4 B8203177 Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate

Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate

Cat. No.: B8203177
M. Wt: 315.2 g/mol
InChI Key: ABJUSUVTZSODJO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate typically involves the formation of the dioxaborolane ring followed by its attachment to the indole structure. One common method involves the reaction of 1-methylindole-5-carboxylic acid with pinacolborane under catalytic conditions to form the boronate ester. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the indole ring.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate involves its interaction with specific molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The indole ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate is unique due to the presence of both the indole ring and the boronate ester. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-12-9-11(15(20)21-6)7-8-13(12)19(14)5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJUSUVTZSODJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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